molecular formula C9H16N2O B15326476 n-Ethyl-N-(pyrrolidin-3-yl)acrylamide

n-Ethyl-N-(pyrrolidin-3-yl)acrylamide

Cat. No.: B15326476
M. Wt: 168.24 g/mol
InChI Key: HKQURIJHXOLGRE-UHFFFAOYSA-N
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Description

n-Ethyl-N-(pyrrolidin-3-yl)acrylamide is a chemical compound that features a pyrrolidine ring, an ethyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-N-(pyrrolidin-3-yl)acrylamide typically involves the reaction of pyrrolidine derivatives with acrylamide. One common method includes the use of triethylamine (TEA) as a base and 1,4-dioxane as a solvent under reflux conditions . The reaction proceeds through the nucleophilic addition of the pyrrolidine nitrogen to the acrylamide carbonyl group, followed by the elimination of water.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-N-(pyrrolidin-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acrylamide moiety to an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

n-Ethyl-N-(pyrrolidin-3-yl)acrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Ethyl-N-(pyrrolidin-3-yl)acrylamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Ethyl-N-(pyrrolidin-3-yl)acrylamide is unique due to the combination of its pyrrolidine ring, ethyl group, and acrylamide moiety. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

N-ethyl-N-pyrrolidin-3-ylprop-2-enamide

InChI

InChI=1S/C9H16N2O/c1-3-9(12)11(4-2)8-5-6-10-7-8/h3,8,10H,1,4-7H2,2H3

InChI Key

HKQURIJHXOLGRE-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCNC1)C(=O)C=C

Origin of Product

United States

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